2-Methanesulfonyl-3-methylbutanoic acid

Description

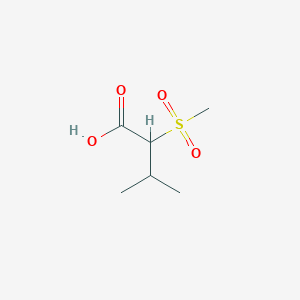

2-Methanesulfonyl-3-methylbutanoic acid is a branched-chain carboxylic acid derivative featuring a methanesulfonyl (-SO₂CH₃) group at the C2 position and a methyl (-CH₃) substituent at the C3 position.

Properties

IUPAC Name |

3-methyl-2-methylsulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-4(2)5(6(7)8)11(3,9)10/h4-5H,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHIIMCMCXMNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonyl-3-methylbutanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-methylbutanoic acid as the starting material.

Sulfonylation Reaction: The carboxylic acid group is then subjected to sulfonylation using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N).

Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonyl-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines can substitute the sulfonyl group under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or their derivatives.

Reduction: Sulfides.

Substitution: Sulfonamides or other substituted products.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

- The compound has been investigated for its role as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo transformations such as esterification and amidation makes it a versatile building block in drug design.

- Case studies have shown that derivatives of this compound exhibit biological activity, which is essential for developing new therapeutic agents.

Metabolic Studies:

- Research indicates that 2-Methanesulfonyl-3-methylbutanoic acid can be used as a tracer in metabolic studies, particularly in understanding the metabolism of branched-chain amino acids. This application is crucial for studying disorders related to amino acid metabolism, such as Maple Syrup Urine Disease (MSUD) .

Biotechnological Applications

Microbial Synthesis:

- The compound has been utilized in microbial fermentation processes to produce valuable metabolites. For instance, certain strains of bacteria can convert this compound into other useful compounds, which can be applied in food and pharmaceutical industries .

Enzyme Activity Studies:

- It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involved in carboxylic acid metabolism. This application aids in understanding enzyme functions and developing enzyme inhibitors for therapeutic purposes .

Analytical Chemistry

Chromatographic Techniques:

- This compound is employed as a standard in chromatographic analyses due to its distinct retention time and peak characteristics. It assists in the calibration of analytical methods used for detecting similar compounds .

Metabolomics:

- In metabolomics studies, this compound can serve as a biomarker for specific metabolic pathways, helping researchers identify metabolic disorders or the effects of dietary changes on metabolism .

Industrial Applications

Flavoring Agents:

- The compound's derivatives are explored as potential flavoring agents due to their pleasant sensory properties when transformed into esters. This application is particularly relevant in the food industry, where flavor enhancement is crucial .

Cosmetic Formulations:

- Its stability and compatibility with other cosmetic ingredients make it a candidate for use in personal care products, where it may enhance product performance or stability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Drug Synthesis | Demonstrated successful synthesis of anti-inflammatory agents using this compound as an intermediate. |

| Study B | Metabolic Tracing | Utilized the compound to trace metabolic pathways in patients with MSUD, providing insights into alternative metabolic routes. |

| Study C | Microbial Fermentation | Identified bacterial strains capable of converting the compound into bioactive metabolites with potential pharmaceutical applications. |

Mechanism of Action

2-Methanesulfonyl-3-methylbutanoic acid is similar to other sulfonic acid derivatives, such as methanesulfonic acid and toluenesulfonic acid. its unique structure, particularly the presence of the methyl group on the third carbon, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-Methyl-2-phenylbutanoic Acid

- Structure : Substitutes the methanesulfonyl group with a phenyl ring at C2.

- This compound is used in chiral resolution studies due to its stereogenic centers .

(b) (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid

- Structure : Features a phthalimide-derived dioxoisoindolinyl group at C2 instead of methanesulfonyl.

- Properties: The electron-deficient phthalimide moiety may confer fluorescence or photochemical activity. Synthesized via condensation of phthalic anhydride with amino acids, suggesting utility in peptide mimicry .

(c) 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid

- Structure : Replaces the methanesulfonyl group with a 2,5-dichlorobenzenesulfonamido (-SO₂NHC₆H₃Cl₂) group.

- Crystal structure data (R factor = 0.041) confirms planar geometry at the sulfonamide, favoring interactions with biological targets .

Sulfur-Containing Analogs

(a) (2S)-2-Amino-3-methyl-3-sulfanylbutanoic Acid

- Structure : Substitutes sulfonyl (-SO₂-) with sulfanyl (-SH) at C3.

- Properties : The thiol group enables redox reactivity (e.g., disulfide bond formation) and metal chelation. This compound (CAS 52-67-5) is a building block in cysteine analogs or metalloproteinase inhibitors .

(b) Ethyl 2-Methyl-3-sulfanylbutanoate

- Structure : Ester derivative with a sulfanyl (-SH) group at C3.

- Properties : Increased volatility due to the ethyl ester, making it suitable for flavor or fragrance applications. The sulfanyl group contributes to nucleophilic reactivity .

(a) 2-Methylacetoacetic Acid

- Structure: Lacks the sulfonyl group but shares the 3-methylbutanoic acid backbone with a ketone at C3.

- Properties : A metabolite in acetoacetyl-CoA thiolase deficiency, highlighting its role in ketone body metabolism. Increased urinary excretion in metabolic disorders .

(b) Methyl 2-Benzoylamino-3-oxobutanoate

- Structure: Combines benzoylamino and oxo groups at C2 and C3.

- Properties: Used in heterocyclic synthesis (e.g., thiazolidinones) via reactions with aromatic amines, demonstrating versatility in generating bioactive scaffolds .

Comparative Data Table

Key Research Findings

- Sulfonyl vs. Sulfonamide: Sulfonyl groups (e.g., in this compound) exhibit stronger electron-withdrawing effects than sulfonamides, altering pKa values and binding affinities .

- Steric Effects : Bulky substituents (e.g., dichlorophenyl in ) reduce conformational flexibility but enhance target selectivity.

- Metabolic Stability : Sulfur-containing analogs (e.g., sulfanyl derivatives ) may undergo rapid oxidation in vivo, limiting their utility compared to sulfonyl derivatives.

Biological Activity

2-Methanesulfonyl-3-methylbutanoic acid (C6H12O4S) is a sulfonic acid derivative of 3-methylbutanoic acid, which has garnered attention due to its potential biological activities. This compound is characterized by the presence of a methanesulfonyl group, which may influence its interactions within biological systems. Understanding its biological activity is crucial for potential therapeutic applications and safety assessments.

- Molecular Formula : C6H12O4S

- Molecular Weight : 180.23 g/mol

- CAS Number : 61023179

Biological Activity Overview

Research on this compound is limited, but its structural similarities to other biologically active compounds suggest potential activities worth exploring. The compound's biological effects can be categorized into several areas:

- Anti-inflammatory Properties : Similar compounds have shown the ability to modulate inflammatory pathways, potentially influencing cytokine production and immune responses.

- Metabolic Effects : As a derivative of branched-chain fatty acids, it may play a role in metabolic processes related to energy production and amino acid metabolism.

- Toxicological Profile : Initial assessments indicate that the compound may possess low toxicity, but comprehensive studies are required to establish safety parameters.

Case Studies and Research Findings

While specific studies on this compound are scarce, related research provides insights into its potential biological effects:

- In Vitro Studies : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures, suggesting that this compound may exhibit comparable activities .

- Metabolomic Profiling : Research on related metabolites indicates that branched-chain fatty acids can influence metabolic pathways associated with energy metabolism and may affect the synthesis of neurotransmitters like GABA .

Comparative Biological Activity Table

The exact mechanism of action for this compound is yet to be elucidated fully. However, based on its structural properties, it may interact with various biological targets:

- Cytokine Modulation : It may inhibit the activation of NF-κB, leading to reduced expression of inflammatory cytokines .

- Metabolic Regulation : The compound could influence pathways involving branched-chain amino acids and fatty acid metabolism, potentially affecting energy homeostasis.

Safety and Toxicity

Initial evaluations suggest that this compound has a favorable safety profile; however, comprehensive toxicological studies are necessary. The structure indicates low likelihood for significant toxicity based on similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.